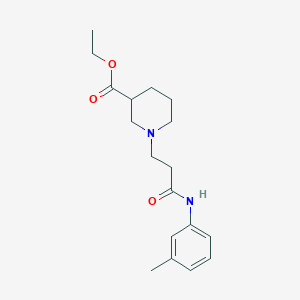![molecular formula C19H24N2O3 B248212 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)
3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It was first synthesized by Ralf Heim and his team in 2003. Since then, 25B-NBOMe has gained popularity as a recreational drug due to its potent psychedelic effects. However, it has also been studied for its potential therapeutic applications in scientific research.
Mécanisme D'action
3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide acts as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This leads to changes in neurotransmitter release and neuronal activity, which are responsible for the drug's psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide include altered perception, mood, and cognition. It has been reported to induce vivid visual hallucinations, synesthesia, and altered time perception. It may also cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide in lab experiments is its potent psychedelic effects, which make it a useful tool for studying the neurobiological mechanisms underlying altered states of consciousness. However, its potential for abuse and toxicity limit its use in animal models and human subjects.
Orientations Futures
Future research on 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide could focus on its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. It could also investigate the neurobiological mechanisms underlying its psychedelic effects and the potential for developing safer and more effective psychedelic drugs. Additionally, research could explore the long-term effects of 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide on brain function and behavior.
Méthodes De Synthèse
The synthesis of 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide involves the condensation of 2C-B-NBOMe with benzylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting compound is then acylated with 2,5-dimethoxybenzoyl chloride to yield 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide.
Applications De Recherche Scientifique
3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide has been studied for its potential therapeutic applications in scientific research. One study found that it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This suggests that 3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide may have potential as a treatment for psychiatric disorders such as depression and anxiety.
Propriétés
Nom du produit |
3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C19H24N2O3/c1-21(14-15-7-5-4-6-8-15)12-11-19(22)20-17-13-16(23-2)9-10-18(17)24-3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Clé InChI |
RNRHBUOTMBYIMH-UHFFFAOYSA-N |
SMILES |
CN(CCC(=O)NC1=C(C=CC(=C1)OC)OC)CC2=CC=CC=C2 |
SMILES canonique |
CN(CCC(=O)NC1=C(C=CC(=C1)OC)OC)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)
![3-[benzyl(methyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248132.png)



![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)



![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)


